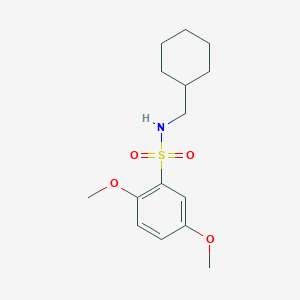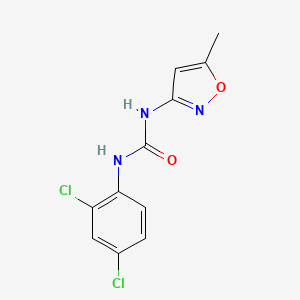
N-(cyclohexylmethyl)-2,5-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2,5-dimethoxybenzenesulfonamide, commonly known as CBDS, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of sulfonamides and has been studied for its ability to interact with certain receptors in the body.
Mécanisme D'action
The mechanism of action of CBDS involves its interaction with the serotonin 5-HT2A receptor and the sigma-1 receptor. CBDS has been found to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully. At the sigma-1 receptor, CBDS acts as an antagonist, which means that it can block the activity of the receptor. The exact mechanism by which CBDS modulates the activity of these receptors is still not fully understood and requires further research.
Biochemical and Physiological Effects:
CBDS has been found to have various biochemical and physiological effects in the body. It has been found to increase the release of certain neurotransmitters, such as dopamine and glutamate, in the brain. It has also been found to increase the expression of certain genes involved in neuroplasticity, which is the ability of the brain to adapt and change in response to stimuli. These effects may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBDS for lab experiments is its high affinity for certain receptors in the brain, which allows for precise targeting of these receptors. Another advantage is its relatively low toxicity compared to other compounds that target these receptors. However, one of the limitations of CBDS is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CBDS. One area of research could be the development of more potent and selective CBDS analogs that can target specific receptors with greater affinity. Another area of research could be the investigation of the long-term effects of CBDS on the brain and its potential for neuroprotection. Additionally, CBDS could be studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, CBDS is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for certain receptors in the brain and can modulate their activity. CBDS has various biochemical and physiological effects in the body and may have implications for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of CBDS and its potential for therapeutic use.
Applications De Recherche Scientifique
CBDS has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for certain receptors in the brain, such as the serotonin 5-HT2A receptor and the sigma-1 receptor. These receptors are involved in various neurological processes, including cognition, perception, and mood regulation. CBDS has been found to modulate the activity of these receptors, which may have implications for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-19-13-8-9-14(20-2)15(10-13)21(17,18)16-11-12-6-4-3-5-7-12/h8-10,12,16H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWRJXIBTBKXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)
![N-(2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421702.png)
![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)

![1-[(2-methoxyphenoxy)acetyl]azocane](/img/structure/B4421749.png)
![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4421790.png)